
1,3-Dichloro-2-ethynylbenzene
Overview
Description
1,3-Dichloro-2-ethynylbenzene: is an organic compound with the molecular formula C8H4Cl2 It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and an ethynyl group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-ethynylbenzene can be synthesized through several methods, including electrophilic aromatic substitution and multistep synthesis. One common method involves the following steps:
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic substitution where chlorine atoms are introduced at the 1 and 3 positions. This can be achieved using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Sonogashira Coupling: The ethynyl group is introduced at the 2 position through a Sonogashira coupling reaction. This involves the reaction of 1,3-dichlorobenzene with an ethynylating agent such as trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution followed by Sonogashira coupling. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form alkenes or alkanes.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of compounds with different functional groups replacing chlorine atoms.
Addition: Formation of alkenes or alkanes from the ethynyl group.
Oxidation: Formation of ketones or carboxylic acids.
Scientific Research Applications
Organic Synthesis
1,3-Dichloro-2-ethynylbenzene serves as a building block in organic synthesis. It is utilized to create more complex molecules through various reactions:
- Substitution Reactions : The chlorine atoms can be replaced with other functional groups via nucleophilic aromatic substitution.
- Addition Reactions : The ethynyl group can participate in addition reactions, leading to the formation of alkenes or alkanes.
- Polymerization : It can undergo polymerization to form heat-resistant materials and polymers with unique properties .
Biological Research
Research has investigated the biological activity of this compound, focusing on its interactions with biomolecules. Studies have shown potential applications in drug development, where it may act as a pharmacophore in medicinal chemistry .
Material Science
In material science, this compound is used to develop specialty chemicals and materials with specific properties. Its derivatives are employed in creating polymers that exhibit unique thermal and mechanical characteristics, making them suitable for applications such as:
- Catalysts
- Sensors
- Optical materials
The polymers derived from this compound have been studied for their potential use in solar cells and electrochromic devices .
Data Table: Applications Summary
Application Area | Specific Uses | Key Findings |
---|---|---|
Organic Synthesis | Building block for complex molecules | Effective in substitution and addition reactions |
Biological Research | Drug development potential | Investigated for interactions with biomolecules |
Material Science | Production of specialty chemicals | Used in polymers with unique thermal properties |
Polymerization | Heat-resistant materials | Polymers show promise in sensors and catalysts |
Case Study 1: Polymer Development
A study highlighted the polymerization of diethynylarenes, including derivatives of this compound. The resulting polymers exhibited properties suitable for use as catalysts and humidity sensors. The research emphasized the importance of intramolecular structure on the physical properties of these materials .
Research into the biological activity of this compound revealed its potential as a lead compound for developing new pharmaceuticals. The compound demonstrated interactions with specific biomolecular targets, suggesting avenues for further exploration in medicinal chemistry .
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-ethynylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine atoms can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with different targets.
Comparison with Similar Compounds
1,3-Dichloro-2-ethynylbenzene can be compared with other similar compounds such as:
1,3-Dichlorobenzene: Lacks the ethynyl group, making it less reactive in certain addition reactions.
2-Ethynyl-1,3-dichlorobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1,3-Dichloro-2-propynylbenzene:
Biological Activity
1,3-Dichloro-2-ethynylbenzene (C8H4Cl2) is a chlorinated aromatic compound that has garnered interest for its potential biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biomolecules, and implications for medicinal chemistry.
This compound is characterized by its ethynyl group and two chlorine substituents on the benzene ring. It can be synthesized through various methods including nucleophilic aromatic substitution reactions and palladium-catalyzed coupling reactions. The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals .
Property | Value |
---|---|
Molecular Formula | C8H4Cl2 |
Molecular Weight | 175.02 g/mol |
Boiling Point | 78 °C (at 15 Torr) |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's ethynyl group participates in π-π interactions with aromatic systems, while the chlorine atoms can engage in halogen bonding. These interactions may influence the compound's reactivity and binding affinity with different biological targets .
Toxicity and Safety
This compound is classified as harmful if swallowed and can cause skin irritation. Safety data indicate that it poses risks associated with acute toxicity and requires careful handling in laboratory settings .
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that chlorinated compounds exhibit varying degrees of antimicrobial activity. A study demonstrated that derivatives of dichlorobenzene compounds could inhibit the growth of certain bacterial strains, suggesting potential applications in developing antimicrobial agents .
- Cancer Research : Investigations into the structure-activity relationship (SAR) of chlorinated compounds have shown that modifications to the benzene ring can enhance selectivity towards cancer cell lines. For instance, conjugates involving chlorinated phenyl groups have been explored for targeting estrogen receptors in breast cancer cells .
- Enzyme Inhibition : A series of studies have evaluated the inhibitory effects of chlorinated compounds on carbonic anhydrases (CA), which are crucial enzymes in various physiological processes. Compounds similar to this compound have been shown to exhibit significant inhibitory activity against specific isoforms of CA, indicating their potential as therapeutic agents .
Table 2: Biological Activity Summary
Properties
IUPAC Name |
1,3-dichloro-2-ethynylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZVWRBXABOVIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=C1Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301884 | |
Record name | Benzene, 1,3-dichloro-2-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6575-25-3 | |
Record name | Benzene, 1,3-dichloro-2-ethynyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6575-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dichloro-2-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-2-ethynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.